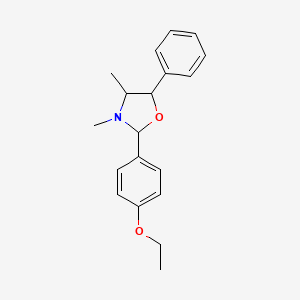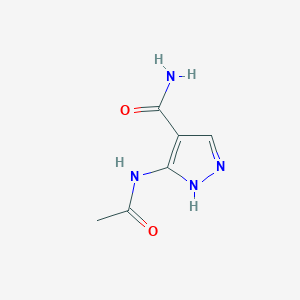
5-acetamido-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-1H-pyrazole-4-carboxamide typically involves the acetylation of 5-amino-1H-pyrazole-4-carboxamide. One common method includes stirring 5-amino-1H-pyrazole-4-carboxamide in refluxing glacial acetic acid for about an hour. The mixture is then cooled to room temperature, and the resulting solid is filtered and dried to obtain the acetylated product with a yield of approximately 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
5-Acetamido-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-acetamido-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by forming hydrogen bonds and other interactions with target proteins . These interactions can disrupt the normal function of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: A precursor in the synthesis of 5-acetamido-1H-pyrazole-4-carboxamide.
1H-Pyrazole-5-carboxamide Derivatives: Such as Chloantraniliprole, Tebufenpyrad, and Tolfenpyrad, which display remarkable bioactivity.
Uniqueness
This compound is unique due to its specific structural features, such as the acetamido group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemical development.
Propriétés
Numéro CAS |
54235-57-3 |
|---|---|
Formule moléculaire |
C6H8N4O2 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5-acetamido-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-3(11)9-6-4(5(7)12)2-8-10-6/h2H,1H3,(H2,7,12)(H2,8,9,10,11) |
Clé InChI |
XODRSYMFBXHTSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=NN1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
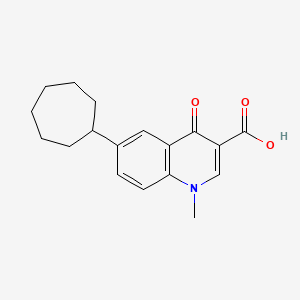
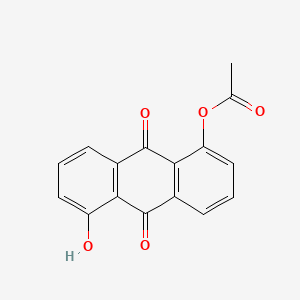
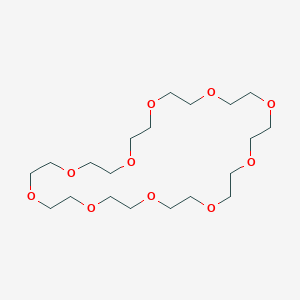
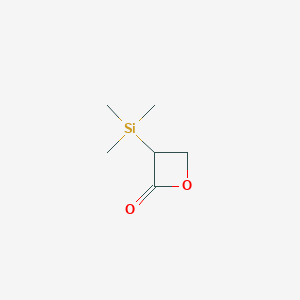
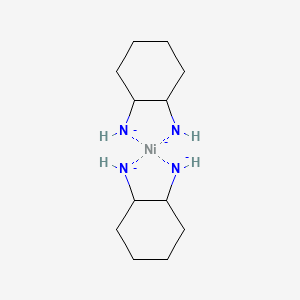
![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
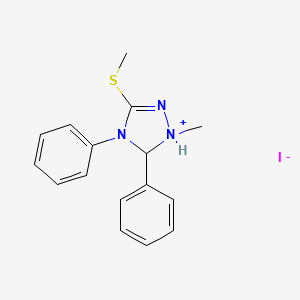
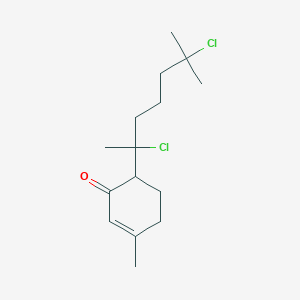
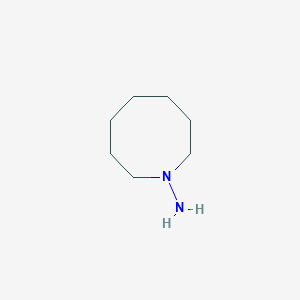
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
